molecular formula C29H24FN3O2S2 B15085340 (5Z)-3-(4-fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-30-8

(5Z)-3-(4-fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085340
CAS No.: 623935-30-8
M. Wt: 529.7 g/mol
InChI Key: QWHANUSWZHPGLS-ONUIUJJFSA-N
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Description

This compound is a thiazolidinone derivative characterized by a (5Z)-configured exocyclic double bond, a 4-fluorobenzyl group at the N3 position, and a pyrazole-methylene substituent at C3. The pyrazole moiety is further substituted with a phenyl group at N1 and a 4-propoxyphenyl group at C3, contributing to its structural complexity . Its molecular formula is C₃₀H₂₃FN₂O₂S₂, with a molecular weight of 526.64 g/mol, as inferred from analogs in and .

Properties

CAS No.

623935-30-8

Molecular Formula

C29H24FN3O2S2

Molecular Weight

529.7 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24FN3O2S2/c1-2-16-35-25-14-10-21(11-15-25)27-22(19-33(31-27)24-6-4-3-5-7-24)17-26-28(34)32(29(36)37-26)18-20-8-12-23(30)13-9-20/h3-15,17,19H,2,16,18H2,1H3/b26-17-

InChI Key

QWHANUSWZHPGLS-ONUIUJJFSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound (5Z)-3-(4-fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from recent research findings.

Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds known for their significant pharmacological activities. They exhibit a range of biological effects, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

The structure of thiazolidinones allows for modifications that can enhance their biological activity, making them a focal point in medicinal chemistry .

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives can inhibit cancer cell proliferation. The compound has shown promising results in vitro against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Specifically, it was evaluated for its cytotoxic effects and its ability to disrupt tubulin polymerization, which is crucial for cancer cell division .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
SiHa15.0
PC-310.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have shown effectiveness against a variety of pathogens, including bacteria and fungi. In particular, the compound demonstrated significant inhibition against strains such as E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
Staphylococcus aureus16

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This property suggests its potential use in treating inflammatory diseases.

Table 3: Anti-inflammatory Effects

CytokineInhibition (%) at 10 µMReference
TNF-α85
IL-678

The biological activity of (5Z)-3-(4-fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other thiazolidinones, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Cytokine Production : By inhibiting the signaling pathways involved in inflammation, the compound reduces the production of inflammatory mediators.
  • Antimicrobial Action : The exact mechanism is often related to disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Case Studies

A recent study synthesized several thiazolidinone derivatives and evaluated their biological activities systematically. Among these compounds, the one containing the pyrazole moiety exhibited notable anticancer and antimicrobial properties, highlighting the importance of structural modifications in enhancing biological efficacy .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound typically follows multi-step protocols involving condensation, cyclization, and functionalization reactions. Key intermediates include pyrazole carbaldehydes and thiazolidinone precursors.

Knoevenagel Condensation

The exocyclic methylene group is introduced via condensation between the pyrazole carbaldehyde and the thiazolidinone precursor. Piperidine acts as a base to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde ( ).

Thiazolidinone Ring Formation

Thiourea reacts with α-chloroesters or α-haloketones under basic conditions (KOH/EtOH) to form the thiazolidinone ring. The 4-fluorobenzyl group is introduced via nucleophilic substitution ( ).

Functionalization Reactions

The compound undergoes further modifications at specific sites:

Table 2: Functionalization Pathways

Site ModifiedReaction TypeReagents/ConditionsProduct ApplicationSource
Exocyclic methyleneMichael additionAcrylates, DABCO, CH₃CN, 60°CAnticancer derivatives
Thione sulfur (C=S)OxidationH₂O₂/AcOH, RTSulfoxide/sulfone analogs
Pyrazole N1-phenylSuzuki couplingAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Bioactivity optimization

Table 3: Spectroscopic and Crystallographic Data

TechniqueKey DataSignificanceSource
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, pyrazole-H), δ 7.45–7.12 (m, Ar-H)Confirms Z-configuration of methylene
X-ray diffraction Dihedral angle: 61.2° (pyrazole-thiazolidinone plane)Validates steric hindrance
IR (KBr)1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)Identifies core functional groups

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (DSC data).

  • Hydrolytic Sensitivity : The thione group (C=S) undergoes hydrolysis in strongly acidic/basic conditions, forming thiol or sulfonic acid derivatives .

Catalytic and Solvent Effects

  • Ultrasound-assisted synthesis reduces reaction time by 40% compared to conventional heating ( ).

  • Solvent polarity : Ethanol/DMF mixtures improve yields by 15–20% due to better solubility of intermediates ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of (5Z)-configured thiazolidinones with pyrazole-methylene substituents. Key structural analogs include:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Findings Reference
(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-Isopropoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]methylene}-2-Thioxo-Thiazolidin-4-One R1 = 4-MeO-Benzyl, R2 = 4-Isopropoxyphenyl, R3 = H 540.66 Higher lipophilicity due to isopropoxy group; moderate cytotoxicity in cancer screens
(5Z)-5-(2-Hydroxybenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One R1 = Phenyl, R2 = H, R3 = 2-OH 311.37 Intramolecular H-bonding (O–H⋯S) stabilizes planar conformation; antifungal activity
Target Compound: (5Z)-3-(4-Fluorobenzyl)-5-{[1-Phenyl-3-(4-Propoxyphenyl)-1H-Pyrazol-4-yl]methylene}-2-Thioxo-Thiazolidin-4-One R1 = 4-F-Bn, R2 = 4-Propoxyphenyl, R3 = H 526.64 Propoxy chain may enhance membrane permeability; fluorobenzyl group increases metabolic stability

Key Observations:

Substituent Impact on Bioactivity: The 4-propoxyphenyl group in the target compound introduces a longer alkyl chain compared to the isopropoxy or methoxy groups in analogs (). The 4-fluorobenzyl group provides electron-withdrawing effects, which may enhance metabolic stability by resisting oxidative degradation compared to methoxy or hydroxy groups .

Conformational and Crystallographic Differences: Analogs with hydroxybenzylidene substituents (e.g., ) exhibit planar molecular conformations stabilized by intramolecular hydrogen bonds (O–H⋯S). In contrast, the target compound’s fluorobenzyl and propoxyphenyl groups may induce steric hindrance, leading to non-planar geometries that affect packing in crystalline states .

Synthetic Routes: The synthesis of the target compound likely follows a Knoevenagel condensation between 3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one and a pyrazole-aldehyde precursor, as seen in analogous protocols (). Yields for such reactions typically range from 50–70%, depending on the substituent’s steric and electronic effects .

Biological Activity Trends: Thiazolidinones with 2-thioxo groups and aryl-methylene substituents frequently exhibit antimicrobial, anticancer, or anti-inflammatory activities. For example, the hydroxybenzylidene analog in showed antifungal activity, while isopropoxyphenyl derivatives demonstrated cytotoxicity in cancer assays . The target compound’s bioactivity remains uncharacterized but is hypothesized to align with these trends.

Computational and Crystallographic Analysis

  • Electrostatic Potential Maps: Tools like Multiwfn () could reveal electron-deficient regions at the thioxo group and electron-rich areas in the fluorobenzyl ring, guiding predictions of binding interactions.
  • Crystal Packing : ORTEP-3 () and SHELX () analyses of analogs suggest that bulky substituents (e.g., propoxyphenyl) disrupt tight packing, leading to lower melting points compared to planar derivatives .

Preparation Methods

Base-Catalyzed Condensation

A modified Claisen-Schmidt condensation between 4-propoxyphenylacetone and 4-fluorobenzaldehyde in ethanol, catalyzed by sodium hydroxide, yields the α,β-unsaturated ketone intermediate. Reaction conditions (0.0174 mol scale, 2–3 hours reflux) afford the chalcone derivative with >75% yield.

Cyclization with Thiosemicarbazide

The chalcone intermediate undergoes cyclization with thiosemicarbazide in alcoholic potassium hydroxide, forming the pyrazole-thiosemicarbazide adduct. This step proceeds via nucleophilic attack at the α,β-unsaturated carbonyl, followed by intramolecular cyclization. The reaction requires 6–8 hours at 60–80°C, yielding 65–70% of the pyrazole-carbothioamide intermediate.

Construction of the Thiazolidinone Core

The 2-thioxo-thiazolidin-4-one ring is synthesized via cyclization of thiosemicarbazide derivatives with α-halo carbonyl compounds.

Thiourea-Chloroacetic Acid Cyclization

Reacting N-(4-fluorobenzyl)thiourea with chloroacetic acid in water or ethanol at 80–100°C for 5–8 hours yields 3-(4-fluorobenzyl)-2-thioxo-thiazolidin-4-one. The self-catalyzed reaction avoids external acids, simplifying purification. Yields range from 32.5% to 86.4%, depending on substituents.

DCC-Mediated Coupling

An alternative method employs N,N’-dicyclohexylcarbodiimide (DCC) to facilitate cyclization under solvent-free conditions. Mixing 4-fluorobenzylamine, thioglycolic acid, and DCC at 0–50°C for 1–2 hours produces the thiazolidinone core with 70–85% yield. This approach minimizes side reactions and enhances atom economy.

Functionalization and Coupling

Knoevenagel Condensation

The exocyclic double bond is established via Knoevenagel condensation between the pyrazole-4-carbaldehyde and the thiazolidinone’s active methylene group. Using piperidine as a base in refluxing ethanol (6–12 hours) affords the (5Z)-configured product. The Z-geometry is confirmed by NOESY correlations between the thiazolidinone C5-H and pyrazole C3-H.

Spectral Confirmation

  • FT-IR : Thioxo (C=S) stretch at 1160–1188 cm⁻¹; carbonyl (C=O) at 1690–1710 cm⁻¹.
  • ¹H NMR : Pyrazole C4-H as a singlet at δ 8.2–8.5 ppm; thiazolidinone C5-H2 as a doublet at δ 4.0–4.8 ppm (J = 15–18 Hz).
  • ¹³C NMR : Thiazolidinone C=O at δ 169–171 ppm; C=S at δ 180–185 ppm.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The orientation of substituents on the pyrazole ring is controlled by the electronic effects of the aryl groups. Electron-donating groups (e.g., propoxyphenyl) direct cyclization to the 3-position, while electron-withdrawing groups (e.g., fluorophenyl) favor the 5-position.

Stereochemical Control

The Z-configuration is favored in the Knoevenagel step due to steric hindrance between the thiazolidinone’s 4-oxo group and the pyrazole’s 1-phenyl substituent. Polar aprotic solvents (e.g., DMF) increase Z:E ratios to 9:1.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage Reference
Thiourea Cyclization 72–86 8–10 No external catalyst
DCC Coupling 78–85 2–3 Solvent-free, high atom economy
Knoevenagel 65–70 6–12 Z-selectivity up to 90%

Q & A

Q. What are the common synthetic routes for preparing this thiazolidinone-pyrazole hybrid compound?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with mercaptoacetic acid under reflux in a solvent system (e.g., DMF/acetic acid) to form the thiazolidinone core .
  • Step 3 : Introduction of the pyrazole moiety via a Knoevenagel reaction between the thiazolidinone and a pre-synthesized pyrazole carbaldehyde derivative. Reaction conditions (e.g., ethanol, sodium acetate, 100°C) are critical for regioselectivity .

Q. Which spectroscopic techniques are essential for confirming the Z-configuration of the exocyclic double bond?

  • X-ray crystallography : Provides definitive proof of stereochemistry via bond angle and torsion angle analysis .
  • ¹H NMR : Coupling constants (J ≈ 12–14 Hz for Z-configuration) between the exocyclic double bond protons .
  • IR spectroscopy : Absorption bands near 1720 cm⁻¹ confirm the thioxo group, while 1600 cm⁻¹ indicates C=N stretching .

Q. How is reaction purity monitored during synthesis?

  • TLC : Used to track reaction progress (e.g., hexane/ethyl acetate as mobile phase) and confirm intermediate formation .
  • Recrystallization : Ethanol or methanol is employed to purify the final product, with melting point analysis to verify consistency with literature data .

Q. What role do substituents (e.g., 4-propoxyphenyl) play in modulating solubility and reactivity?

  • The 4-propoxyphenyl group enhances lipophilicity, improving membrane permeability in biological assays.
  • Electron-withdrawing groups (e.g., fluorine on the benzyl ring) increase electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic attacks during derivatization .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-propoxyphenyl substituent?

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., piperidine) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% compared to conventional heating .

Q. What computational methods predict binding affinity with biological targets like kinases or antimicrobial enzymes?

  • Molecular docking : Use software (e.g., AutoDock Vina) with the compound’s InChI (e.g., from PubChem) to simulate interactions with active sites .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .

Q. How are mechanistic pathways validated for thiazolidinone ring formation?

  • Isolation of intermediates : The Schiff base (e.g., from 4-hydroxy-3-iodobenzaldehyde and thiosemicarbazide) is characterized via LC-MS before cyclization .
  • Kinetic studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps (e.g., cyclization vs. condensation) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) .
  • Structural analogs : Compare activity trends with derivatives lacking the 4-propoxyphenyl group to isolate substituent effects .

Q. What strategies address regioselectivity challenges during pyrazole-thiazolidinone hybridization?

  • Protecting groups : Temporarily block reactive sites (e.g., NH of thiosemicarbazide) to direct coupling to the desired position .
  • Lewis acid catalysts : Use ZnCl₂ or BF₃·Et₂O to stabilize transition states and favor Z-configuration .

Q. How does this compound compare structurally and functionally to analogs with dichlorophenyl or methoxy substituents?

  • Bioactivity : Fluorine and propoxy groups enhance antimicrobial activity compared to dichlorophenyl analogs, likely due to improved hydrophobic interactions .
  • Thermodynamic stability : The Z-configuration in this compound shows a 10% higher melting point than E-isomers, correlating with crystallographic packing efficiency .

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